molecular formula C8H4Cl4S2 B6311005 2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian CAS No. 2088942-35-0

2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian

Cat. No.: B6311005
CAS No.: 2088942-35-0
M. Wt: 306.1 g/mol
InChI Key: YRWYGFQVHYAXPX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian is a chemical compound known for its unique structure and properties It is characterized by the presence of four chlorine atoms and a benzodithian ring, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the chlorination of octahydro-1,4-benzodithian using chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the precursor is continuously fed into a reactor containing chlorine gas. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving sulfur compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian exerts its effects involves its interaction with molecular targets through its reactive chlorine atoms and sulfur groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative stress responses and enzyme inhibition.

Comparison with Similar Compounds

    1,2,3,4-Tetrachlorobenzene: Shares the tetrachlorinated structure but lacks the benzodithian ring.

    1,2,4,5-Tetrachlorobenzene: Another tetrachlorinated benzene derivative with different chlorine atom positions.

    Tetrachlorodibenzofuran: Contains a similar chlorinated aromatic structure but with a different ring system.

Uniqueness: 2,2,3,3-Tetrachlorooctahydro-1,4-benzodithian is unique due to its combination of a benzodithian ring and four chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific sulfur and chlorine interactions.

Properties

IUPAC Name

2,2,3,3-tetrachloro-1,4-benzodithiine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4S2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWYGFQVHYAXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC(C(S2)(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227843
Record name 1,4-Benzodithiin, 2,2,3,3-tetrachloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088942-35-0
Record name 1,4-Benzodithiin, 2,2,3,3-tetrachloro-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088942-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodithiin, 2,2,3,3-tetrachloro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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